molecular formula C11H8N2O3S B15060028 (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one

(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one

Cat. No.: B15060028
M. Wt: 248.26 g/mol
InChI Key: PKAJHHBFVYAMMP-CLTKARDFSA-N
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Description

  • Yield: 75%
  • Melting Point: ≥260°C
  • Spectroscopic Data: 1H-NMR (δ 7.72 ppm for the methylene proton), 13C-NMR, and HRMS confirming the (Z)-stereochemistry and molecular formula (C11H8N2O3S) .

Pharmacologically, derivatives of Compound 3a exhibit anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with low neurotoxicity in rotarod tests .

Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H8N2O3S/c14-10-7(12-11(17)13-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17)/b7-3-

InChI Key

PKAJHHBFVYAMMP-CLTKARDFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired thioxoimidazolidinone ring. The reaction is usually carried out in ethanol as a solvent, with the mixture being heated under reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the thioxoimidazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Industry

In the industrial sector, (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares Compound 3a with key analogs:

Compound ID Core Structure Substituent Melting Point (°C) Yield (%) Key References
3a Thioxoimidazolidin-4-one Benzo[d][1,3]dioxol-5-yl ≥260 75
3b Thioxoimidazolidin-4-one 4-Methoxybenzylidene 211–213 67
3c Imidazolidine-2,4-dione 4-Methoxybenzylidene 202–204 49
3d Thioxothiazolidin-4-one 4-Methoxybenzylidene 263–265 90
7v Thiazolidin-2-one Phenethylimino 226–228 40.6
Key Observations:
  • Core Modifications: Replacing the thioxoimidazolidinone core with imidazolidine-2,4-dione (3c) or thiazolidinone (7v) alters electronic properties.
  • Substituent Effects : The benzodioxole group in 3a contributes to a higher melting point (≥260°C) versus 3b (211–213°C), likely due to improved π-π stacking or intermolecular interactions .
  • Synthetic Efficiency: Thiazolidinone derivatives (e.g., 3d) achieve higher yields (90%) under similar conditions, suggesting better reaction kinetics for sulfur-containing heterocycles .

Pharmacological Activity

Anticonvulsant Activity:
  • Compound 3a Derivatives : N-substituted analogs show potent activity in MES and scPTZ models, with ED50 values <50 mg/kg and minimal neurotoxicity .
  • Thiazolidinedione Analogs: Compound 7v (thiazolidinone derivative) demonstrates selective kinase inhibition (PI3K), with HRMS and NMR confirming structural integrity .
Antimicrobial Activity:
  • Benzimidazole-containing thiazolidinones (e.g., from ) exhibit antimicrobial properties, highlighting how core heterocycle variations (imidazole vs. benzodioxole) redirect bioactivity .

Electronic and Solubility Properties

  • Lipophilicity : Methoxy-substituted analogs (e.g., 3b) may exhibit improved membrane permeability due to increased lipophilicity .

Biological Activity

(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing available research findings and data.

Chemical Structure

The chemical structure of (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one includes a benzo[d][1,3]dioxole moiety that is critical for its biological activity. The presence of sulfur and nitrogen in the imidazolidinone ring enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one exhibit significant anticancer properties. For instance, thiazolidinone derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that certain thiazolidinones demonstrated IC50 values ranging from 0.09 to 157.4 µM against breast cancer cell lines such as MCF-7 and SKBR-3 .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.30ROS generation
Compound BSKBR-30.16Apoptosis induction
Compound CCAMA-10.51Cell cycle arrest

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The unique structural features of (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one may enhance its efficacy against various pathogens. Compounds with similar structures have been documented to exhibit broad-spectrum antibacterial activity .

Table 2: Antimicrobial Efficacy of Similar Compounds

Compound NamePathogen TypeMinimum Inhibitory Concentration (MIC)
Compound DGram-positive10 µg/mL
Compound EGram-negative25 µg/mL

The mechanism by which (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one exerts its biological effects is likely multifaceted. It may involve:

  • Interaction with DNA: Similar compounds have been shown to intercalate with DNA, disrupting replication.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Inhibition of Key Enzymes: Targeting specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives:

  • Study on Breast Cancer Cells: A study evaluated the effects of synthesized thiazolidinones on MCF-7 cells, revealing significant inhibition of cell growth and induction of apoptosis through ROS generation .
  • Antimicrobial Testing: Another study assessed the antimicrobial activity of related compounds against various bacterial strains, demonstrating effective inhibition at low concentrations .

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